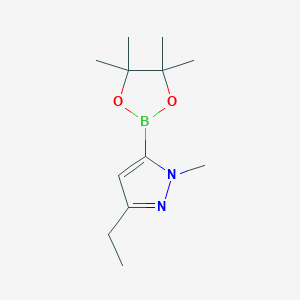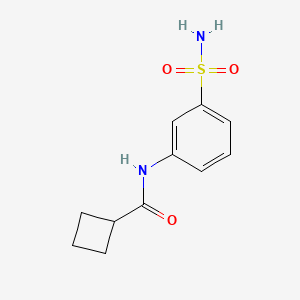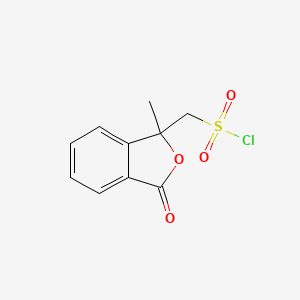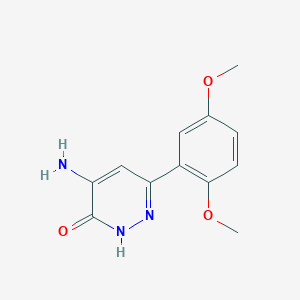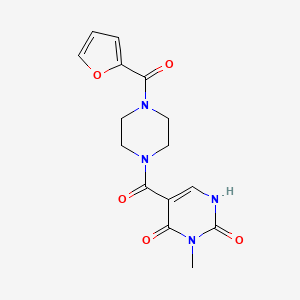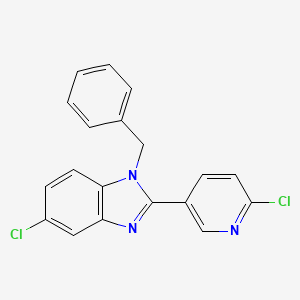![molecular formula C22H14N2O2S B2894291 2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one CAS No. 313521-33-4](/img/structure/B2894291.png)
2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one is a heterocyclic compound that combines the structural features of thiazole and coumarin. Thiazoles are known for their diverse biological activities, while coumarins are recognized for their therapeutic potential. This compound is of significant interest due to its potential pharmacological properties and applications in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one can be achieved through a one-pot three-component reaction. The starting materials include ethyl-4-chloroacetoacetate, phenylthiourea, and salicylaldehyde. The reaction is catalyzed by l-proline and conducted in poly(ethylene) glycol-600 (PEG-600) as a green reaction medium. This method is advantageous due to its simplicity, cost-effectiveness, and industrial viability .
Analyse Chemischer Reaktionen
2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The thiazole and coumarin rings can undergo substitution reactions with different reagents to form derivatives with varied biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: It is investigated for its potential as an anticancer agent and its role in drug development.
Wirkmechanismus
The mechanism of action of 2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. The coumarin moiety contributes to the compound’s ability to inhibit certain enzymes and modulate cellular pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated .
Vergleich Mit ähnlichen Verbindungen
2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one can be compared with other similar compounds, such as:
2-phenylamino-1,3-thiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities.
Coumarin derivatives: Compounds with the coumarin moiety also show therapeutic potential and are used in various medicinal applications.
Thiazole-coumarin hybrids: These compounds combine the features of thiazole and coumarin, similar to this compound, and are studied for their unique pharmacological properties.
Eigenschaften
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)benzo[f]chromen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O2S/c25-21-18(19-13-27-22(24-19)23-15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-20(17)26-21/h1-13H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCVGSMDIXWGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide](/img/structure/B2894208.png)
![N-[3-(4-Fluorophenyl)-3-hydroxycyclobutyl]prop-2-enamide](/img/structure/B2894210.png)
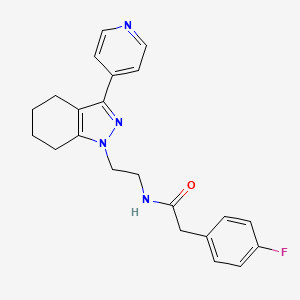
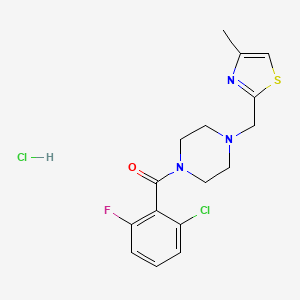
![(2E)-3-phenyl-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}prop-2-en-1-one](/img/structure/B2894214.png)
![1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride](/img/structure/B2894217.png)
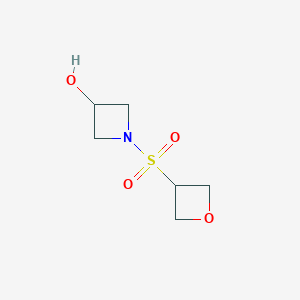
![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2894224.png)
